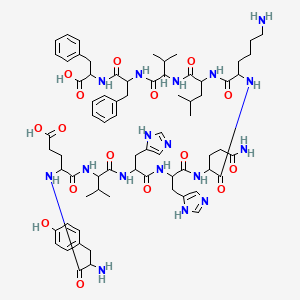
3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid is a compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) amino acid azides. These compounds are widely used in peptide synthesis due to their stability and reactivity. The presence of the azido group makes this compound particularly useful in click chemistry and other bioorthogonal reactions .
Méthodes De Préparation
The synthesis of 3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid typically involves the following steps :
Starting Material: The synthesis begins with the corresponding protected amino acid.
Azidation: Sodium azide (NaN3) is used to introduce the azido group.
Mixed Anhydride Method: This method involves the use of isobutoxycarbonyl chloride (IBC-Cl) to form the mixed anhydride, which then reacts with sodium azide.
Acid Chloride Method: Alternatively, the acid chloride method can be used, where the protected amino acid is converted to its acid chloride form before reacting with sodium azide.
These methods yield crystalline solids that are stable at room temperature and have a long shelf-life .
Analyse Des Réactions Chimiques
3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid undergoes several types of chemical reactions :
Substitution Reactions: The azido group can be substituted with various nucleophiles under mild conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine.
Click Chemistry: The azido group can participate in click reactions with alkynes to form triazoles.
Common reagents used in these reactions include sodium azide, triphenylphosphine, and copper catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid has several scientific research applications :
Peptide Synthesis: It is used as a coupling agent in the synthesis of peptides.
Click Chemistry: The azido group makes it useful in bioorthogonal reactions for labeling and conjugation.
Drug Development: It can be used in the development of new pharmaceuticals due to its reactivity and stability.
Bioconjugation: It is used in the conjugation of biomolecules for various biological studies.
Mécanisme D'action
The mechanism of action of 3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid involves its reactivity with nucleophiles and its participation in click chemistry reactions . The azido group is highly reactive and can form stable triazole linkages with alkynes. This reactivity is exploited in various bioorthogonal reactions, allowing for the selective modification of biomolecules without interfering with native biological processes .
Comparaison Avec Des Composés Similaires
3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid can be compared with other Fmoc amino acid azides :
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-butanoic acid: This compound has a hydroxyl group instead of an azido group, making it less reactive in click chemistry.
2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid: This compound lacks the azido group, limiting its use in bioorthogonal reactions.
Fmoc-L-Abu(3R-N3)-OH: This compound is similar but has a different stereochemistry, which can affect its reactivity and applications.
The uniqueness of this compound lies in its azido group, which provides versatility in various chemical reactions and applications .
Propriétés
IUPAC Name |
3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-11(22-23-20)17(18(24)25)21-19(26)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17H,10H2,1H3,(H,21,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJMYBCJYQGZOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(4S,2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-dihydropyrimi dine-2,4-dione](/img/structure/B13394794.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B13394800.png)


![(2S)-N-[(3R)-1-(carbamoylmethyl)-2-oxopyrrolidin-3-yl]pyrrolidine-2-carboxamide](/img/structure/B13394826.png)


![3-[1-(4-Methylphenyl)sulfonylindol-3-yl]prop-2-enoic acid](/img/structure/B13394843.png)
![5-[2-[1-[1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13394848.png)




![3-[2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B13394874.png)
